4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6/c1-4-13-9-18-16(19-10-13)23-7-5-22(6-8-23)15-14(17)11(2)20-12(3)21-15/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVAGLONHPRXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrimidine and Piperazine Intermediates
The synthesis begins with the preparation of halogenated pyrimidine and piperazine precursors. For example, 5-fluoro-2,4-dichloro-6-methylpyrimidine serves as a key intermediate, where chlorine atoms at positions 2 and 4 are selectively displaced by nucleophiles. Piperazine derivatives, such as 1-(5-ethylpyrimidin-2-yl)piperazine, are synthesized via cyclocondensation of ethylenediamine with appropriately substituted carbonyl compounds.
A representative protocol involves reacting 5-ethylpyrimidin-2-amine with bis(2-chloroethyl)amine in the presence of a base like potassium carbonate, yielding 1-(5-ethylpyrimidin-2-yl)piperazine. Parallelly, 5-fluoro-2,4-dichloro-6-methylpyrimidine is prepared by chlorinating 5-fluoro-2,6-dimethylpyrimidin-4-ol using thionyl chloride or phosphorus oxychloride.
Coupling of Pyrimidine and Piperazine Moieties
The final step involves coupling the halogenated pyrimidine with the piperazine derivative. This is typically achieved through nucleophilic aromatic substitution (SNAr), where the piperazine acts as a nucleophile, displacing a chlorine atom on the pyrimidine ring.
Example Protocol
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Reagents : 5-fluoro-2,4-dichloro-6-methylpyrimidine (1.0 equiv), 1-(5-ethylpyrimidin-2-yl)piperazine (1.1 equiv), potassium carbonate (2.0 equiv).
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Solvent : Dimethylformamide (DMF) or acetonitrile.
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Conditions : 80–100°C for 12–24 hours under inert atmosphere.
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Workup : Filtration, solvent evaporation, and purification via silica gel chromatography.
This method typically achieves yields of 65–75%, with purity >95% confirmed by HPLC.
Suzuki-Miyaura Cross-Coupling for Boronate Intermediates
Synthesis of Boronic Ester Precursors
A patent-derived method employs Suzuki-Miyaura coupling to introduce the piperazine moiety. The boronic ester intermediate, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate, is prepared via palladium-catalyzed borylation of a triflate precursor.
Key Steps :
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Triflation : 5-Hydroxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is treated with trifluoromethanesulfonic anhydride to form the triflate.
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Borylation : Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 80°C yields the boronic ester.
Coupling with Halogenated Pyrimidine
The boronic ester is then coupled with 4-chloro-5-fluoro-2,6-dimethylpyrimidine under Suzuki conditions:
Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 M aqueous solution) |
| Solvent | Toluene:EtOH (2:1) |
| Temperature | 80°C |
| Time | 4.5 hours |
| Yield | 93% |
This method’s high efficiency is attributed to the stability of the boronate intermediate and the mild reaction conditions.
Alternative Pathways: Chlorination and Amination
Chlorination of Hydroxypyrimidines
4-Hydroxy-5-fluoro-2,6-dimethylpyrimidine is converted to the 4-chloro derivative using thionyl chloride or phosphorus pentachloride. For instance, treatment with SOCl₂ in acetonitrile at 50°C for 1 hour achieves 85–90% conversion.
Optimization and Scalability Challenges
Solvent and Temperature Effects
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DMF vs. Acetonitrile : DMF accelerates reaction rates but complicates purification due to high boiling points. Acetonitrile offers easier workup but requires longer reaction times.
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Temperature : Reactions above 100°C risk decomposition, whereas temperatures below 80°C result in incomplete conversion.
Catalytic System Tuning
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Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to superior stability under basic conditions.
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Ligand Effects : Bidentate ligands like dppf enhance catalytic activity by stabilizing the palladium center.
Analytical and Characterization Data
Spectroscopic Confirmation
Purity and Yield Metrics
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Nucleophilic Substitution | 75 | 95 |
| Suzuki-Miyaura Coupling | 93 | 98 |
| Buchwald-Hartwig | 78 | 92 |
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural and Functional Analogues
4-(4-((1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile (Compound 23) Structural Differences: Incorporates a pyrimido-oxazine ring and a benzonitrile group instead of the simpler piperazine-pyrimidine linkage. Synthesis Yield: 54% (compared to typical yields of 40–60% for analogous compounds) . Bioactivity: While specific data for the target compound is unavailable, derivatives like Compound 23 are often optimized for kinase inhibition (e.g., targeting EGFR or CDK2).
5-Fluoro-2,6-dimethylpyrimidine Derivatives
- Simpler Analogues : Lack the piperazine-ethylpyrimidine side chain, reducing molecular complexity and likely diminishing target selectivity.
- Physicochemical Properties : Lower molecular weights (e.g., ~200–250 g/mol) and reduced logP values, suggesting poorer membrane permeability compared to the target compound.
Key Comparative Data
Research Findings
- Synthetic Challenges : The target compound’s piperazine-pyrimidine linkage may introduce steric hindrance during synthesis, as seen in related compounds requiring multi-step protocols .
- Biological Testing : Preclinical evaluation of analogues often follows guidelines outlined in resources like the Guide for the Care and Use of Laboratory Animals, ensuring ethical and reproducible results .
Biological Activity
The compound 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine represents a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFN
This structure features a piperazine ring substituted with a pyrimidine moiety, which is significant for its biological interactions.
Antiviral Activity
Research has indicated that compounds related to this structure exhibit antiviral properties, particularly against HIV. For instance, derivatives of pyrimidine compounds have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting HIV replication. A related study reported EC(50) values in the range of 0.19 to 1.40 μM against various strains of HIV, highlighting the potential efficacy of similar pyrimidine derivatives in antiviral therapy .
Inhibition of Kinases
Another area of interest is the inhibition of cyclin-dependent kinases (CDKs). Compounds with similar structural motifs have demonstrated significant inhibitory activity against CDK 4/6, which are crucial targets in cancer therapy. The inhibition of these kinases can lead to cell cycle arrest and reduced proliferation in cancer cells .
The biological activity is primarily attributed to the compound's ability to interact with specific enzymes and receptors:
- Reverse Transcriptase : The compound competes with natural substrates for binding sites on reverse transcriptase, thus inhibiting viral replication.
- Kinase Inhibition : By binding to ATP-binding sites on CDKs, it prevents phosphorylation events necessary for cell cycle progression.
Case Study 1: HIV Inhibition
A study focused on a series of pyrimidine derivatives showed that modifications at specific positions significantly affected their antiviral potency. For example, compounds with ethyl substitutions at the pyrimidine ring exhibited enhanced activity against resistant strains of HIV .
Case Study 2: Cancer Therapy
In preclinical trials, compounds structurally related to this compound were evaluated for their ability to inhibit tumor growth in xenograft models. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups .
Summary Table of Biological Activities
Q & A
Q. Q1. What are the recommended synthetic routes for synthesizing 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential heterocyclic ring formation and coupling reactions. For example:
Oxazole/Pyrimidine Ring Preparation : Start with nucleophilic substitution to form the pyrimidine core, followed by fluorination at the 5-position using fluorinating agents like Selectfluor™ under anhydrous conditions .
Piperazine Coupling : Introduce the piperazine moiety via Buchwald-Hartwig amination or Mitsunobu reactions, optimizing temperature (80–120°C) and catalysts (e.g., Pd(OAc)₂ for cross-coupling) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Q. Q2. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and substituent positioning?
Methodological Answer: Combine spectroscopic and computational techniques:
- X-ray Crystallography : Resolve crystal structures using programs from the CCP4 suite (e.g., REFMAC5 for refinement) to assign absolute configurations .
- NMR Spectroscopy : Analyze coupling constants (e.g., ¹H-¹⁹F coupling for fluoro-substituent) and NOESY correlations to confirm spatial arrangements .
- Computational Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer: Prioritize target-specific assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition for neuroactive compounds) with donepezil as a positive control. Measure IC₅₀ values via kinetic studies .
- Cellular Uptake : Employ confocal microscopy with fluorescently tagged analogs or LC-MS quantification of intracellular concentrations .
- Binding Affinity : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess interactions with biological targets (e.g., kinases, GPCRs) .
Advanced Research Questions
Q. Q4. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or crystallographic disorder)?
Methodological Answer: Address discrepancies systematically:
Multi-Technique Cross-Validation : Compare XRD data with solid-state NMR or Raman spectroscopy to rule out polymorphism .
Dynamic Effects : Investigate temperature-dependent NMR (e.g., VT-NMR) to detect conformational flexibility causing signal splitting .
Crystallographic Refinement : Use the CCP4 suite’s Coot and PHENIX to model disorder, applying occupancy refinement and TLS parameters .
Q. Q5. What strategies can optimize this compound’s bioactivity while minimizing off-target effects?
Methodological Answer: Employ structure-activity relationship (SAR) and computational tools:
- Substituent Screening : Synthesize analogs with varied piperazine/pyrimidine substituents (e.g., ethyl → cyclopropyl) and test inhibitory potency .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., acetylcholinesterase). Prioritize analogs with stronger H-bonding/π-π interactions .
- Selectivity Profiling : Screen against related enzymes (e.g., butyrylcholinesterase) to assess specificity. Use kinome-wide panels for kinase-targeted compounds .
Q. Q6. How can pharmacokinetic properties (e.g., metabolic stability, blood-brain barrier penetration) be evaluated preclinically?
Methodological Answer: Leverage in vitro and in vivo models:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life .
- BBB Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK cell monolayers. Validate with in vivo brain/plasma ratio studies in rodents (ethical approval per Guide for Care and Use of Laboratory Animals ).
- Metabolite ID : Perform HRMS/MS to identify phase I/II metabolites. Correlate with CYP450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
